6-(Butylamino)quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Butylamino)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a butylamino group at the 6th position and a quinone moiety at the 5th and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylamino)quinoline-5,8-dione typically involves the introduction of the butylamino group to the quinoline-5,8-dione scaffold. One common method involves the reaction of quinoline-5,8-dione with butylamine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Butylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinoline derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown promise in biological assays for its potential anticancer and antimicrobial activities.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Butylamino)quinoline-5,8-dione involves its interaction with specific molecular targets. One key target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox processes. The compound inhibits NQO1, leading to increased levels of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-(2-(N,N-diethylamino)vinyl)quinoline-5,8-dione
- Isoquinoline-5,8-dione derivatives
Uniqueness
6-(Butylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. The presence of the butylamino group at the 6th position and the quinone moiety at the 5th and 8th positions contribute to its unique chemical reactivity and biological properties .
Properties
CAS No. |
35976-60-4 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-(butylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-6-14-10-8-11(16)12-9(13(10)17)5-4-7-15-12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI Key |
IUQRFVREMWMGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.